Equilin 3-O-β-D-Glucuronide Sodium Salt is a conjugated metabolite of equilin, a naturally occurring estrogen primarily found in horses. [] It belongs to the class of glucuronide conjugates, which are formed by the enzymatic addition of glucuronic acid to a molecule, often a steroid hormone. This conjugation process typically increases water solubility, facilitating excretion from the body.
Equilin 3-O-beta-D-Glucuronide Sodium Salt is a glucuronide conjugate of equilin, a naturally occurring estrogenic compound derived from the urine of pregnant mares. This compound plays a significant role in hormone replacement therapies and has been studied for its potential therapeutic applications in various health conditions, particularly those related to estrogen deficiency.
Equilin is primarily obtained from the urine of pregnant mares, where it exists alongside other conjugated estrogens. The sodium salt form of Equilin 3-O-beta-D-Glucuronide is synthesized to enhance its solubility and bioavailability for pharmaceutical applications.
Equilin 3-O-beta-D-Glucuronide Sodium Salt is classified as a small molecule and falls under the category of estrogen receptor agonists. It is used in therapeutic contexts involving hormone replacement therapy, particularly for menopausal symptoms and osteoporosis management.
The synthesis of Equilin 3-O-beta-D-Glucuronide Sodium Salt typically involves the glucuronidation of equilin using glucuronic acid derivatives. The most common method is the Koenigs–Knorr reaction, which utilizes glucuronyl bromides or acetobromo glucuronic acid methyl esters as reagents.
The molecular formula for Equilin 3-O-beta-D-Glucuronide Sodium Salt is . The structure features a steroid backbone typical of estrogens, with a glucuronic acid moiety attached via a beta-glycosidic bond at the 3-position.
Equilin 3-O-beta-D-Glucuronide Sodium Salt can undergo various chemical reactions typical for glucuronides, including hydrolysis under acidic conditions, which can release equilin and glucuronic acid.
Equilin 3-O-beta-D-Glucuronide Sodium Salt functions primarily as an estrogen receptor agonist. Upon administration, it binds to estrogen receptors, particularly estrogen receptor beta, leading to biological effects similar to those of natural estrogens.
Equilin 3-O-beta-D-Glucuronide Sodium Salt is utilized in various scientific and clinical applications:
Comprehensive spectroscopic analysis confirms the precise chemical architecture of Equilin 3-O-β-D-glucuronide sodium salt. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic proton environments, including distinct signals for the equilin moiety's tetracyclic ring system (δ 7.10 ppm for C1-H, δ 6.80 ppm for C2-H, δ 6.70 ppm for C4-H) and the glucuronide anomeric proton (δ 5.60 ppm, doublet, J = 7.5 Hz), confirming the β-glycosidic linkage at the C3 position [1] [9]. The glucuronide unit's carboxy group resonates at δ 175.5 ppm in ¹³C-NMR. Fourier Transform Infrared (FTIR) spectroscopy identifies key functional groups: a broad hydroxyl stretch (3200–3500 cm⁻¹), conjugated carbonyl vibration (1665 cm⁻¹), and carboxylate asymmetric/symmetric stretches (1600 cm⁻¹ and 1410 cm⁻¹) indicative of the sodium salt form [1]. Mass spectrometry (MS) provides unequivocal confirmation via electrospray ionization (ESI-MS), displaying a prominent [M+Na]⁺ ion at m/z 489.46 (calculated 489.46 for C₂₄H₂₇O₈Na₂) and fragmentation patterns consistent with sequential loss of glucuronate units (–176 Da) and dehydration [1] [6].
Table 1: Key NMR Assignments for Equilin 3-O-β-D-Glucuronide Sodium Salt
Atom Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity/Coupling |
---|---|---|---|
Equilin C1-H | 7.10 | 148.2 | Singlet |
Equilin C2-H | 6.80 | 116.5 | Doublet (J=8.5 Hz) |
Equilin C4-H | 6.70 | 126.3 | Doublet (J=8.5 Hz) |
Glucuronide C1′-H | 5.60 | 102.8 | Doublet (J=7.5 Hz) |
Glucuronide COO⁻ | - | 175.5 | - |
Equilin 3-O-β-D-glucuronide sodium salt possesses the definitive molecular formula C₂₄H₂₇O₈·Na, corresponding to an exact molecular weight of 466.46 g/mol [1] [4] [9]. This structure comprises the equilin aglycone (C₁₈H₂₀O₂) conjugated via an O-β-glycosidic bond to D-glucuronic acid (C₆H₉O₇), with the carboxylic acid group neutralized as a sodium salt. Elemental analysis validates the composition: Calculated: C 61.80%, H 5.83%, O 27.44%, Na 4.93%; Found: C 61.72%, H 5.79%, O 27.51%, Na 4.89% [1]. The underivatized form (Equilin 3-O-β-D-glucuronide, C₂₄H₂₈O₈) exhibits a molecular weight of 444.47 g/mol, confirming the +22 Da shift upon sodium salt formation [9]. High-resolution mass spectrometry (HRMS) further corroborates the formula with an observed [M–Na]⁻ ion at m/z 443.1805 (theoretical 443.1807 for C₂₄H₂₇O₈⁻) in negative ion mode and an [M+Na]⁺ ion at m/z 489.1582 in positive ion mode [6].
Deuterium-labeled isotopologues, particularly Equilin-2,4,16,16-d₄ 3-O-β-D-glucuronide sodium salt (Molecular Formula: C₂₄D₄H₂₃O₈Na, Molecular Weight: 470.48 g/mol), serve as critical internal standards for quantitative mass spectrometric assays [2] [6] [10]. The strategic deuteration at the 2,4,16,16 positions (mass shift +4 Da) minimizes metabolic interference while preserving the glucuronide's chemical reactivity and chromatographic behavior. Key comparative properties include:
Table 2: Comparison of Native Compound and Deuterated Isotopologue
Property | Equilin 3-O-β-D-Glucuronide Na | Equilin-d₄ 3-O-β-D-Glucuronide Na |
---|---|---|
Molecular Formula | C₂₄H₂₇O₈Na | C₂₄D₄H₂₃O₈Na |
Molecular Weight (g/mol) | 466.46 | 470.48 |
Key MS Ion | [M–Na]⁻ m/z 443.18 | [M–Na]⁻ m/z 447.20 |
Chromatographic RT | tᵣ (Baseline) | tᵣ – 0.05 min (Co-elution) |
Primary Application | Analytical Target | Mass Spectrometry Internal Standard |
The deuterated analog's synthetic route involves catalytic deuteration of equilin precursors, followed by identical glucuronidation and purification protocols [2]. Nuclear Overhauser Effect (NOE) NMR studies confirm identical spatial orientations between hydrogen and deuterium forms, validating isotopic fidelity. These isotopologues enable precise quantification in biological matrices via isotope dilution mass spectrometry, overcoming ion suppression effects [6] [8].
Equilin 3-O-β-D-glucuronide sodium salt exhibits defined stereochemical features critical for biological interactions. The glucuronide moiety adopts a ⁴C₁ chair conformation, with the β-glycosidic bond confirmed by a dihedral angle (ΦH = H1′-C1′-O3-C3) of –60° ± 5° via NMR J-coupling analysis [1] [9]. X-ray diffraction analysis (limited by crystal formation challenges) suggests the sodium ion coordinates with the carboxylate group and ring hydroxyls, creating a pseudoplanar arrangement stabilizing the solid state [4]. Computational modeling (density functional theory) reveals the equilin's conjugated ketone (C17=O) and glucuronide carboxylate lie in orthogonal planes, minimizing steric strain [3].
The C3-O-glucuronide linkage imposes specific stereochemical constraints on metabolic derivatives. Upon oxidative metabolism to 4-hydroxyequilenin (4-OHEN), the o-quinone intermediate forms stereoisomeric DNA adducts with dC, dA, and dG [3] [7]. Four stereoisomeric adducts per base are possible due to three chiral centers (C1′, C2′, C3′) in the equilenin-base linkage. Crucially, the bulky glucuronide's original β-orientation influences adduct geometry: the equilenin rings protrude into DNA grooves, obstructing Watson-Crick base pairing. For cytosine adducts, the 4-OHEN-C3 and 4-OHEN-C4 stereoisomers adopt near-mirror-image conformations, directing the equilenin D-ring toward the DNA helix's 5′- or 3′-end, respectively [7]. This differential positioning causes distinct helical distortions—greater 5′-bending for C3 vs. 3′-bending for C4—impacting mutagenicity and repair enzyme recognition [3] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1